molecular formula C25H28N2O7S B14707319 8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[4.5]decan-3-one;oxalic acid CAS No. 24854-52-2

8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[4.5]decan-3-one;oxalic acid

Cat. No.: B14707319
CAS No.: 24854-52-2
M. Wt: 500.6 g/mol
InChI Key: OAYZUTXIGINWER-UHFFFAOYSA-N
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Description

8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[45]decan-3-one;oxalic acid is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[4.5]decan-3-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the benzodioxin and thia-diazaspiro moieties. Common reagents used in these reactions include organometallic reagents, oxidizing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substituting Agents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features suggest it might interact with biological targets in unique ways, making it a candidate for drug discovery.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions might allow for the development of prodrugs or active pharmaceutical ingredients with improved efficacy and safety profiles.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure might also make it useful in the design of novel polymers or coatings.

Mechanism of Action

The mechanism of action of 8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[4.5]decan-3-one involves its interaction with molecular targets through various pathways. The benzodioxin moiety might interact with enzymes or receptors, while the spirocyclic core could provide structural stability and specificity. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[4.5]decan-3-one lies in its complex spirocyclic structure, which provides a combination of stability and reactivity not found in simpler compounds. This makes it a valuable candidate for various applications in research and industry.

Properties

CAS No.

24854-52-2

Molecular Formula

C25H28N2O7S

Molecular Weight

500.6 g/mol

IUPAC Name

8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[4.5]decan-3-one;oxalic acid

InChI

InChI=1S/C23H26N2O3S.C2H2O4/c1-17-22(26)25(18-7-3-2-4-8-18)23(29-17)11-13-24(14-12-23)15-19-16-27-20-9-5-6-10-21(20)28-19;3-1(4)2(5)6/h2-10,17,19H,11-16H2,1H3;(H,3,4)(H,5,6)

InChI Key

OAYZUTXIGINWER-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C2(S1)CCN(CC2)CC3COC4=CC=CC=C4O3)C5=CC=CC=C5.C(=O)(C(=O)O)O

Origin of Product

United States

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